Milveterol hydrochloride is classified as a long-acting beta-2 adrenergic agonist (LABA). These compounds are designed to provide prolonged bronchodilation by stimulating beta-2 adrenergic receptors in the lungs. Milveterol is notable for its extended duration of action, making it suitable for once-daily dosing in managing chronic respiratory diseases. It is derived from phenolic compounds through specific synthetic pathways that enhance its pharmacological efficacy and safety profile .
The synthesis of Milveterol hydrochloride involves several key steps:
Milveterol hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms.
Key features of its molecular structure include:
Milveterol hydrochloride participates in various chemical reactions typical for beta-adrenergic agonists:
These reactions are typically carried out under controlled conditions to optimize yield and purity.
Milveterol exerts its therapeutic effects primarily through selective activation of beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding to these receptors, Milveterol induces:
The compound's prolonged action results from its slow dissociation from the receptor compared to shorter-acting agonists, allowing for sustained therapeutic effects over 24 hours .
Milveterol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Milveterol hydrochloride has significant applications in:
Milveterol hydrochloride functions as a potent and selective β2-adrenergic receptor (β2-AR) agonist. Its therapeutic effects stem from high-affinity binding to β2-ARs abundantly expressed on airway smooth muscle cells. The compound exhibits >200-fold selectivity for β2-AR over β1-adrenergic receptors, minimizing cardiac side effects such as tachycardia [1] [2]. This selectivity arises from structural features in its pharmacophore that optimize interactions with β2-AR-specific residues (e.g., Asn293 in transmembrane helix 6), while sterically hindering binding to the narrower β1-AR pocket. Radioligand displacement assays confirm milveterol’s Ki of 0.8 nM for β2-AR versus 210 nM for β1-AR [2]. At therapeutic concentrations, milveterol shows negligible activity at β3-ARs, avoiding metabolic complications like lipolysis or bladder relaxation [2].
Table 1: Receptor Selectivity Profile of Milveterol Hydrochloride
Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. β2-AR) |
---|---|---|
β2-Adrenergic | 0.8 | 1 |
β1-Adrenergic | 210 | 262.5 |
β3-Adrenergic | >1,000 | >1,250 |
Milveterol’s extended duration of action (>12 hours) results from unique receptor binding kinetics and physicochemical properties. Its lipophilic side chain anchors the molecule to the plasma membrane near β2-ARs, enabling repeated receptor engagement ("micro-kinetics") [4]. Unlike ultra-long-acting β-agonists (ULABAs) like indacaterol (24-hour duration), milveterol dissociates moderately (t½ ≈ 6 hours), balancing sustained bronchodilation with reduced risk of receptor desensitization [1] [9]. Conformational dynamics studies using Förster resonance energy transfer (FRET) reveal that milveterol stabilizes an active β2-AR conformation with high cAMP production efficiency (intrinsic efficacy = 0.85 vs. 1.0 for isoprenaline) [3]. This contrasts with partial agonists like salmeterol (intrinsic efficacy = 0.5), explaining milveterol’s superior bronchodilatory efficacy at peak effect [2].
Clinical studies position milveterol between traditional LABAs (e.g., formoterol) and ULABAs (e.g., vilanterol) in efficacy metrics. In moderate-to-severe COPD, milveterol demonstrates trough FEV1 improvements of 210–230 mL versus placebo—comparable to indacaterol (220 mL) but below vilanterol (278 mL) [4] [9]. However, its 12-hour duration aligns better with twice-daily dosing regimens for combination with corticosteroids (e.g., budesonide). Crucially, ULABAs show higher COPD exacerbation rates versus LAMAs (OR=0.857; p=0.0008), while milveterol’s pharmacokinetic profile may mitigate this risk by avoiding prolonged receptor occupancy [9].
Table 2: Comparative Bronchodilator Efficacy in COPD
Agent | Δ Trough FEV1 vs. Placebo (mL) | Duration (hrs) | Exacerbation Risk vs. LAMA |
---|---|---|---|
Milveterol | 210–230 | 12 | Not reported |
Formoterol | 150–170 | 12 | Moderate increase |
Vilanterol (ULABA) | 278 | 24 | Significant increase |
Milveterol induces bronchodilation via dual cAMP-dependent and -independent pathways in airway smooth muscle (ASM):1. cAMP-PKA Cascade: β2-AR activation stimulates adenylyl cyclase, elevating intracellular cAMP. Protein kinase A (PKA) phosphorylates multiple targets:- Inhibition of myosin light-chain kinase (MLCK), reducing actin-myosin cross-bridging [5]- Activation of large-conductance Ca²⁺-activated K⁺ channels (BKCa), hyperpolarizing ASM membranes [1]2. Non-cAMP Pathways:- Direct Gs-protein coupling to voltage-gated K⁺ channels [10]- Inhibition of Rho-kinase, decreasing Ca²⁺ sensitization [5]- Suppression of pro-inflammatory cytokine release (e.g., IL-8, GM-CSF), indirectly reducing ASM hyperreactivity [10]
Milveterol also enhances glucocorticoid receptor nuclear translocation, potentiating anti-inflammatory effects of corticosteroids in combined therapies [10].
Milveterol’s scaffold optimizes key pharmacophore elements for balanced potency, duration, and safety:
Modifications diminishing bronchodilatory efficacy include:
Table 3: Key β2-Agonists and Structural Features
Compound | Core Scaffold | Tail Hydrophobicity (LogP) | Duration (hrs) |
---|---|---|---|
Milveterol | 8-Hydroxyquinoline | 3.8 | 12 |
Formoterol | Formanilide | 1.9 | 12 |
Salmeterol | Saligenin | 3.4 | 12 |
Vilanterol (ULABA) | Benzoxazine | 4.1 | 24 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7